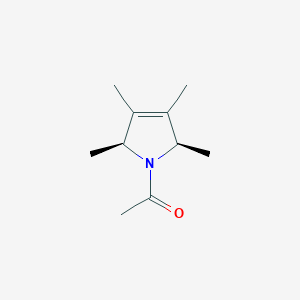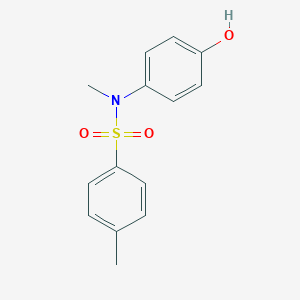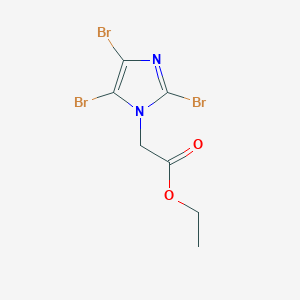![molecular formula C26H30N2O8 B040699 Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate CAS No. 119623-87-9](/img/structure/B40699.png)
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate is a chemical compound that has been synthesized for scientific research purposes. This compound has been studied for its potential applications in various fields, including medicinal chemistry and biochemistry.
Mecanismo De Acción
The mechanism of action of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and has been shown to reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate in lab experiments is that it has been shown to have anticancer and anti-inflammatory properties, which makes it a promising compound for further study. However, one limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for the study of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate. One direction is to study its potential as a chemotherapeutic agent for the treatment of cancer. Another direction is to study its potential as an anti-inflammatory agent for the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of this compound and to design experiments to study its effects more effectively.
In conclusion, Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate is a promising compound for scientific research. Its potential applications in medicinal chemistry and biochemistry make it a compound of interest for further study. While its mechanism of action is not fully understood, research in this area could lead to a better understanding of its effects and potential applications.
Métodos De Síntesis
The synthesis of Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate involves several steps. The starting material for the synthesis is 7-ethyl-2,4,9-trioxo-1,2,3,4,9,10-hexahydroacridine-8-carboxylic acid, which is reacted with ethyl bromoacetate in the presence of a base to form ethyl 2-(7-ethyl-2,4,9-trioxo-1,2,3,4,9,10-hexahydroacridine-8-carboxamido)acetate. This intermediate is then reacted with ethyl oxalyl chloride in the presence of a base to form Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate.
Aplicaciones Científicas De Investigación
Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate has been studied for its potential applications in medicinal chemistry and biochemistry. It has been shown to have anticancer properties, and has been studied for its potential as a chemotherapeutic agent. It has also been studied for its potential as an anti-inflammatory agent.
Propiedades
Número CAS |
119623-87-9 |
|---|---|
Fórmula molecular |
C26H30N2O8 |
Peso molecular |
498.5 g/mol |
Nombre IUPAC |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)-2,5,8,10-tetraoxo-4,6-dipropyl-1,9-dihydropyrido[3,2-g]quinolin-7-yl]acetate |
InChI |
InChI=1S/C26H30N2O8/c1-5-9-13-15(11-17(29)35-7-3)25(33)27-21-19(13)23(31)20-14(10-6-2)16(12-18(30)36-8-4)26(34)28-22(20)24(21)32/h5-12H2,1-4H3,(H,27,33)(H,28,34) |
Clave InChI |
NDECHIKQRIJFPD-UHFFFAOYSA-N |
SMILES |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(=O)OCC)CC(=O)OCC |
SMILES canónico |
CCCC1=C(C(=O)NC2=C1C(=O)C3=C(C2=O)NC(=O)C(=C3CCC)CC(=O)OCC)CC(=O)OCC |
Sinónimos |
1,2,5,8,9,10-Hexahydro-2,5,8,10-tetraoxo-4,6-dipropylpyrido[3,2-g]quinoline-3,7-diacetic acid diethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Methyl-3H-[1,3]thiazolo[3,4-a]benzimidazole](/img/structure/B40618.png)
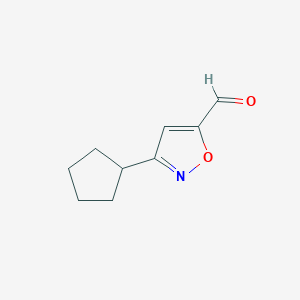

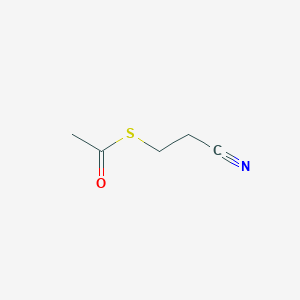


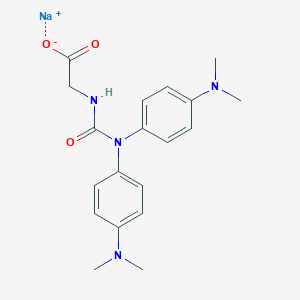

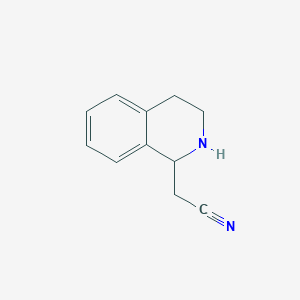
![4-[(3S)-Pyrrolidin-3-yl]oxybenzonitrile](/img/structure/B40639.png)

